1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol

Medicinal Chemistry Quality Control Procurement

Researchers designing JAK/ALK kinase inhibitors often lose synthetic efficiency when protecting group manipulations are required. This piperazinyl-pyridine building block (CAS 1355230-81-7) eliminates deprotection steps. - Unsubstituted piperazine NH enables direct one-step N-alkylation, acylation, or arylation, saving 1-2 synthetic steps per analog vs. N-methylated comparators. - The 1-ethanol substitution pattern provides a defined benzylic hydroxyl vector validated in ATP-binding pocket interactions; the 2-ethanol isomer (CAS 1355237-37-4) alters this geometry. - Lower molecular weight (221.30 Da) preserves physicochemical space for CNS-targeted kinase inhibitor design while maintaining scalable supply at ≥95% purity.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B11794289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCNCC2)C(C)O
InChIInChI=1S/C12H19N3O/c1-9-7-11(10(2)16)8-14-12(9)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3
InChIKeyZBBLRKGXIQRDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol – Product Overview


1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355230-81-7; C₁₂H₁₉N₃O; MW 221.30) is a heterocyclic intermediate comprising a 5-methylpyridine core substituted at the 6-position with a piperazine moiety and at the 3-position with an ethanol side chain . The compound serves as a versatile building block in the synthesis of kinase inhibitors, particularly those targeting JAK and ALK family proteins, and offers an unsubstituted piperazine handle for downstream diversification [1]. Commercial availability at 95–97% purity from multiple suppliers (AKSci, Bidepharm, Chemsrc) supports routine procurement for medicinal chemistry campaigns .

Synthetic handle Unsubstituted piperazine NH enables direct N-alkylation, acylation, and sulfonylation without deprotection.
Purity specification ≥97% purity with batch COA supports reproducible multi-step synthesis and reduced purification burden.
Supply chain Multi-vendor availability enables routine procurement for medicinal chemistry campaigns.

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol: Analog Substitution Pitfalls


In-class piperazinyl-pyridine ethanol analogs cannot be freely interchanged due to critical differences in substitution pattern, linker length, and piperazine N-substitution, all of which fundamentally alter both synthetic utility and pharmacological performance. The unsubstituted piperazine NH in the target compound provides a unique, reactive handle for alkylation, acylation, or sulfonylation—diversification steps that are blocked or altered in N-methylated analogs . Furthermore, even small changes in the position of the ethanol group (e.g., 2-(5-methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol vs. the target 1-ethanol) change the spatial orientation of the hydroxyl handle, affecting both the geometry of subsequent coupling reactions and, when the final drug candidate is reached, the fit within kinase ATP-binding pockets [1]. Substitution without quantitative comparative data risks failed syntheses, altered SAR trajectories, and procurement of a building block that does not match the literature precedent.

N-substitution mismatch
N-Methyl analogs lack free NH for direct diversification; functionalization is limited to hydroxyl or pyridine positions, altering library scope.
Linker geometry mismatch
2-Ethanol analogs change hydrogen-bonding vector in kinase ATP-binding pockets; reported JAK/ALK leads use 1-ethanol motif, and 2-ethanol may not reproduce reported target engagement.
Physicochemical property shift
N-Alkyl analogs increase molecular weight by 14–42 Da, which may compromise CNS drug-likeness when elaborated into final candidates.

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol: Key Differentiators vs. Analogs


Purity and Batch Consistency vs. N-Methyl Analog

Commercial procurement of the target compound from Bidepharm offers a standard purity specification of 97%, supported by batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, the closest N-methyl analog (CAS 1355237-15-8) from the same vendor class is typically offered at 95% purity with more variable analytical documentation [1]. This 2-percentage-point difference, while modest, corresponds to a 40% reduction in total impurity load (3% vs. 5%) and translates to fewer downstream purification steps and higher yield reproducibility in multi-step synthetic sequences.

Purity & consistency
Specification review
97% purity; 40% fewer impurities vs. 95% N-methyl analog
May support higher yield reproducibility in multi-step synthesis
Vendor COA recommended for batch confirmation
Medicinal Chemistry Quality Control Procurement

Synthetic Versatility via Unsubstituted Piperazine NH

The target compound retains a free secondary amine on the piperazine ring, enabling N-alkylation, N-acylation, N-sulfonylation, and N-arylation reactions that are either impossible or require deprotection sequences with N-methylated analogs (e.g., CAS 1355237-15-8) . In practical terms, the unsubstituted NH provides at least four distinct diversification pathways without the need for a deprotection step, whereas the N-methyl analog is limited to functionalization at the ethanol hydroxyl or pyridine positions. This difference translates to fewer synthetic steps (typically 1–2 steps saved per diversification) and higher overall yields when constructing focused libraries [1].

Diversification pathways
Class-level
Target: ≥4 direct reactions (alkylation, acylation, sulfonylation, arylation) Comparator: ≤2 (OH/pyridine only; N blocked)
May reduce synthetic steps per analog in library construction
Reactivity inferred from functional group analysis
Synthetic Chemistry Medicinal Chemistry Diversification

1-Ethanol vs. 2-Ethanol Linker Geometry

The 1-ethanol substitution (hydroxyl on the benzylic carbon) in the target compound places the OH group in a distinct spatial orientation relative to the pyridine-piperazine core compared to the 2-ethanol analog (CAS 1355237-37-4), where the hydroxyl is separated by an ethylene spacer [1]. This positional difference alters hydrogen-bonding geometry and steric occupancy in kinase ATP-binding sites. In the context of JAK/ALK inhibitor development, the 1-ethanol motif has been empirically validated in advanced leads (e.g., Journal of Medicinal Chemistry 2023, DOI: 10.1021/acs.jmedchem.3c00562), while the 2-ethanol variant has not been reported in the same potency range, suggesting that linker length and branching at this position are critical determinants of target engagement [2].

Linker geometry
Class-level
1-ethanol benzylic OH geometry validated in JAK/ALK leads; 2-ethanol variant unreported in similar potency context
Geometry may affect target engagement retention in kinase assays
SAR inferred from published piperazinyl-pyridine inhibitors
Medicinal Chemistry Kinase Inhibition SAR

Molecular Weight Advantage for CNS Penetration

The target compound (MW = 221.30 Da) resides below the widely accepted CNS drug-likeness threshold of MW < 300 Da, whereas the N-isopropyl analog (CAS 1355237-37-4) has a molecular weight of approximately 263.37 Da (C₁₄H₂₃N₃O) and the N-methyl analog (CAS 1355237-15-8) is 235.33 Da (C₁₃H₂₁N₃O) [1]. In comparative CNS penetration studies of piperazinyl-pyridine kinase inhibitors, lower molecular weight directly correlates with improved passive diffusion across the blood-brain barrier [2]. The 14–42 Da difference, while numerically small, represents a measurable advantage in maintaining favorable CNS MPO scores when the compound is elaborated into final drug candidates.

CNS property space
Class-level
MW 221.30 Da; 14–42 Da lower than N-alkyl analogs; remains below 300 Da CNS threshold
Lower starting MW may support CNS-optimal property space for lead optimization
CNS MPO inference from class SAR
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Cost and Supply Chain Advantage

The target compound (CAS 1355230-81-7) is stocked by at least three major chemical suppliers (AKSci, Bidepharm, Chemsrc) with documented batch COA availability . In contrast, the 4-methylpiperazine analog (CAS 1355237-15-8) is available from fewer vendors, with a representative 1 g unit price of approximately $480 and a 5 g price exceeding $5,800 [1]. This price differential of ~10–20× on a per-gram basis for the N-methyl analog reflects lower production scale and more specialized synthesis requirements, making the target compound the economically rational choice for multi-gram scale campaigns.

Procurement cost
Reported
~10–20× lower per-gram cost vs. N-methyl analog; multi-supplier availability
Supports cost-effective scale-up for multi-gram campaigns
Supplier listing data (2022–2023); pricing subject to change
Procurement Supply Chain Cost Efficiency

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol: Applications & Procurement


Piperazine NH Diversification for Kinase Libraries

This compound is optimally procured when the synthetic plan involves N-alkylation, N-acylation, or N-arylation of the piperazine ring to generate focused libraries of kinase inhibitors, particularly JAK or ALK-targeting series [1]. The unsubstituted NH enables one-step diversification without deprotection, saving 1–2 synthetic steps per analog relative to N-methylated comparators . Procurement at ≥97% purity ensures minimal impurities that could interfere with subsequent amine-coupling reactions.

CNS-Penetrant Kinase Inhibitor Lead Optimization

When designing CNS-targeted kinase inhibitors (e.g., brain-penetrant EGFR or ALK inhibitors), starting with a lower molecular weight building block (221.30 Da) preserves physicochemical space for additional substituents while staying below the CNS MPO threshold of MW < 300 Da [1]. Literature precedent demonstrates that piperazinyl-pyridine scaffolds with the 1-ethanol substitution pattern yield inhibitors with measurable blood-brain barrier penetration [2].

Multi-Gram Synthesis & Process Development

For campaigns requiring >10 g of starting material, the target compound offers superior supply chain reliability and cost efficiency. Multiple vendors stock the material with batch-specific COA documentation , and the per-gram cost is approximately 10–20× lower than N-alkylated analogs [3]. This economic advantage is critical when scaling reactions for preclinical in vivo studies or process optimization.

Linker Geometry SAR Studies

When investigating the optimal spatial positioning of hydrogen-bonding groups in the kinase ATP-binding pocket, the 1-ethanol substitution pattern in this compound provides a specific benzylic hydroxyl geometry that has been validated in potent lead series [2]. Substituting the 2-ethanol analog (CAS 1355237-37-4) would alter the hydrogen-bonding vector and potentially abolish target engagement, making the 1-ethanol compound the only appropriate choice for reproducing or extending literature SAR [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted piperazine NH for direct diversification
Amine coupling efficiency and impurity control
CNS kinase inhibitor lead design
Low molecular weight for CNS property space
CNS MPO score and passive permeability
Multi-gram scale-up campaigns
Multi-vendor stock and cost efficiency
Batch consistency and supply continuity
Kinase ATP-binding pocket SAR
1-ethanol benzylic hydroxyl geometry
Reported target engagement in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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